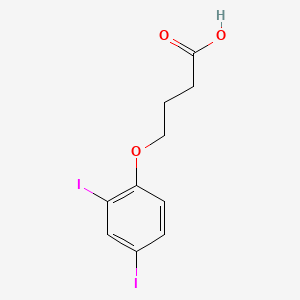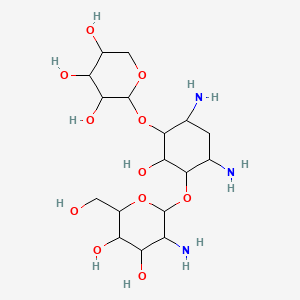
6-O-A''-Xylopyranosylparomamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-A’'-Xylopyranosylparomamine: is a complex organic compound with the molecular formula C17H33N3O11 and a molecular weight of 455.463 g/mol . This compound is a derivative of paromamine, an aminoglycoside antibiotic, and features a xylopyranosyl group attached to the 6-O position of the paromamine structure. Aminoglycosides are known for their antibacterial properties, particularly against Gram-negative bacteria.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-A’'-Xylopyranosylparomamine typically involves the glycosylation of paromamine with a xylopyranosyl donor. The reaction conditions often include the use of a suitable catalyst, such as a Lewis acid, to facilitate the glycosylation process. The reaction is carried out in an anhydrous solvent, such as dichloromethane, under controlled temperature conditions to ensure the selective attachment of the xylopyranosyl group to the 6-O position of paromamine .
Industrial Production Methods: Industrial production of 6-O-A’'-Xylopyranosylparomamine may involve the use of biotechnological methods, such as the fermentation of genetically engineered microorganisms capable of producing the desired compound. These microorganisms are typically engineered to express the necessary enzymes for the biosynthesis of paromamine and its subsequent glycosylation with xylopyranosyl groups .
Analyse Chemischer Reaktionen
Types of Reactions: 6-O-A’'-Xylopyranosylparomamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of 6-O-A’'-Xylopyranosylparomamine, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
6-O-A’'-Xylopyranosylparomamine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex carbohydrates.
Biology: Investigated for its potential antibacterial properties and its role in inhibiting bacterial protein synthesis.
Medicine: Explored for its potential use as an antibiotic, particularly against resistant bacterial strains.
Industry: Utilized in the development of novel antibiotics and other pharmaceutical agents .
Wirkmechanismus
The mechanism of action of 6-O-A’'-Xylopyranosylparomamine involves its interaction with bacterial ribosomes, leading to the inhibition of protein synthesis. The compound binds to the 30S subunit of the bacterial ribosome, causing misreading of the mRNA and preventing the proper assembly of amino acids into proteins. This ultimately leads to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Paromamine: The parent compound of 6-O-A’'-Xylopyranosylparomamine, known for its antibacterial properties.
Neomycin: Another aminoglycoside antibiotic with a similar mechanism of action.
Kanamycin: An aminoglycoside antibiotic used to treat a variety of bacterial infections .
Uniqueness: 6-O-A’'-Xylopyranosylparomamine is unique due to the presence of the xylopyranosyl group at the 6-O position, which may enhance its antibacterial activity and reduce susceptibility to bacterial resistance mechanisms compared to other aminoglycosides .
Eigenschaften
CAS-Nummer |
55715-66-7 |
|---|---|
Molekularformel |
C17H33N3O11 |
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
2-[4,6-diamino-3-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C17H33N3O11/c18-4-1-5(19)15(31-17-12(26)9(23)6(22)3-28-17)13(27)14(4)30-16-8(20)11(25)10(24)7(2-21)29-16/h4-17,21-27H,1-3,18-20H2 |
InChI-Schlüssel |
BIVUTZYWJNTGDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(C(C1N)OC2C(C(C(CO2)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


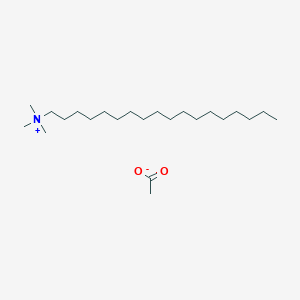
![8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate](/img/structure/B13770708.png)
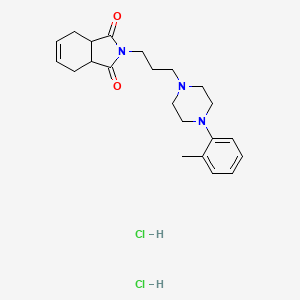
![calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate](/img/structure/B13770714.png)
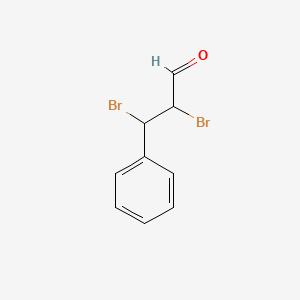

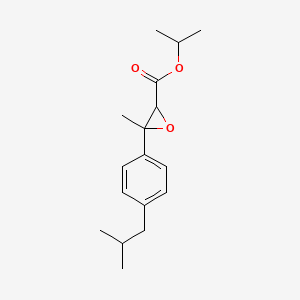
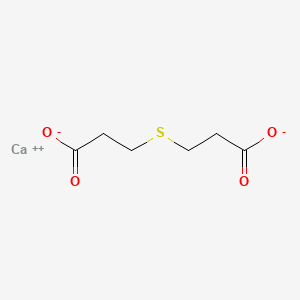
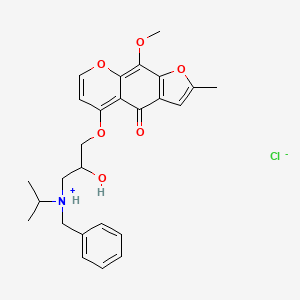
![2-{[(E)-pyridin-3-ylmethylidene]amino}phenol](/img/structure/B13770769.png)
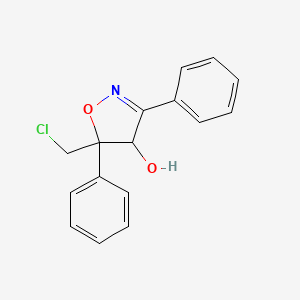
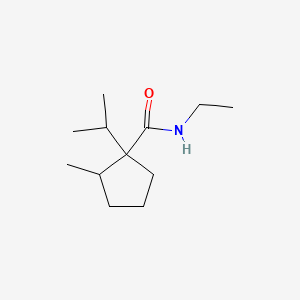
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13770787.png)
